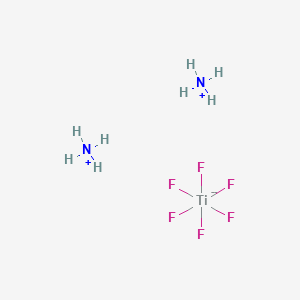

六氟合钛(IV)酸铵

描述

Ammonium hexafluorotitanate is an inorganic compound with the chemical formula (NH₄)₂[TiF₆]. It is a colorless salt composed of ammonium ions and the hexafluorotitanate dianion. This compound is commonly encountered in the extraction of titanium from its principal ore, ilmenite .

科学研究应用

二氧化钛的制备

六氟合钛(IV)酸铵用于从六氟合钛(IV)酸铵-二氧化硅体系制备二氧化钛 . 该过程涉及对构成含钛精矿的元素氧化物相对于氟化试剂的化学亲和力值的热力学分析 .

氢氟酸技术

该化合物在二氧化钛生产中使用的氢氟酸技术中起着重要作用 . 六氟硅酸铵的形成占主导地位,它结合了钛盐热解产物,在形成时,在250–300°C的温度下升华 .

钛盐的水解

六氟合钛(IV)酸铵用于(NH4)2TiF6 - (NH4)2SiF6 -NH4F-H2O体系,其中产生了在不添加碱性试剂的情况下水解钛盐的条件 . 水解是由(NH4)2SiF6溶液在存在NH4F的情况下比(NH4)2TiF6水解开始于相同浓度NH4F溶液的pH值更高的碱性pH值引起的 .

防腐蚀清洁剂

六氟合钛(IV)酸铵用作防腐蚀清洁剂 . 它有助于防止腐蚀,从而延长其应用材料的使用寿命 .

陶瓷和玻璃的生产

作用机制

Target of Action

Ammonium hexafluorotitanate, with the chemical formula (NH4)2[TiF6], is an inorganic compound that primarily targets titanium ores, specifically ilmenite . The compound interacts with these ores during the extraction process of titanium .

Mode of Action

The compound consists of ammonium ions and the hexafluorotitanate dianion . In the extraction process of titanium from its principal ore ilmenite, the ore is treated with excess ammonium fluoride . This interaction results in the formation of ammonium hexafluorotitanate . In the lattice, [TiF6]2- octahedra interact with the ammonium cations by hydrogen bonds .

Biochemical Pathways

The primary biochemical pathway affected by ammonium hexafluorotitanate is the extraction of titanium from ilmenite . The compound is used to treat the ore with excess ammonium fluoride, resulting in the formation of ammonium hexafluorotitanate . After the removal of iron impurities, the titanium is recovered as a hydrated titanium dioxide by treatment of the aqueous extract of the hexafluoride with ammonia .

Result of Action

The result of the action of ammonium hexafluorotitanate is the extraction of titanium from its principal ore, ilmenite . The compound enables the removal of iron impurities and the recovery of titanium as a hydrated titanium dioxide .

Action Environment

The action of ammonium hexafluorotitanate is influenced by environmental factors such as temperature and the presence of other chemical compounds. For instance, the formation of ammonium hexafluorosilicate, which binds the products of pyrohydrolysis of titanium salts upon formation, sublimates at a temperature of 250–300°C . This process reduces the temperature of pyrohydrolysis, confirming its application in the hydrofluoride technology used in the production of titanium dioxide .

生化分析

Biochemical Properties

It is known that in the lattice, [TiF6]2- octahedra interact with the ammonium cations by hydrogen bonds . This suggests that ammonium hexafluorotitanate could potentially interact with enzymes, proteins, and other biomolecules in a similar manner.

Molecular Mechanism

It is known that in the lattice, [TiF6]2- octahedra interact with the ammonium cations by hydrogen bonds . This could potentially influence its interactions with biomolecules at the molecular level.

准备方法

Synthetic Routes and Reaction Conditions: Ammonium hexafluorotitanate is synthesized by treating ilmenite (FeTiO₃) with an excess of ammonium fluoride (NH₄F). The reaction proceeds as follows: [ \text{FeTiO}_3 + 10 \text{NH}_4\text{F} \rightarrow (\text{NH}_4)_2\text{FeF}_4 + (\text{NH}_4)_2\text{TiF}_6 + 6 \text{H}_2\text{O} ] After removing iron impurities, titanium is recovered as hydrated titanium dioxide by treating the aqueous extract of the hexafluoride with ammonia: [ (\text{NH}_4)_2\text{TiF}_6 + 4 \text{NH}_3 + 2 \text{H}_2\text{O} \rightarrow \text{TiO}_2 + 6 \text{NH}_4\text{F} ]

Industrial Production Methods: In industrial settings, the production of ammonium hexafluorotitanate involves similar processes, often optimized for large-scale operations. The reaction conditions, such as temperature and concentration of reagents, are carefully controlled to maximize yield and purity .

化学反应分析

Types of Reactions: Ammonium hexafluorotitanate undergoes various chemical reactions, including:

Hydrolysis: Under basic conditions, it hydrolyzes to form hydrated titanium dioxide. [ (\text{NH}_4)_2\text{TiF}_6 + 4 \text{NH}_3 + 2 \text{H}_2\text{O} \rightarrow \text{TiO}_2 + 6 \text{NH}_4\text{F} ]

Common Reagents and Conditions:

Ammonia (NH₃): Used in the hydrolysis reaction to produce titanium dioxide.

Ammonium Fluoride (NH₄F): Used in the initial synthesis from ilmenite.

Major Products:

Titanium Dioxide (TiO₂): A major product formed from the hydrolysis of ammonium hexafluorotitanate.

属性

IUPAC Name |

diazanium;hexafluorotitanium(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6FH.2H3N.Ti/h6*1H;2*1H3;/q;;;;;;;;+4/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMGYKLMMQCTUGI-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].[NH4+].F[Ti-2](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F6H8N2Ti | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.935 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16962-40-6 | |

| Record name | Ammonium hexafluorotitanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.291 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the molecular formula and weight of Ammonium hexafluorotitanate?

A1: The molecular formula of Ammonium hexafluorotitanate is (NH4)2TiF6. Its molecular weight is 241.92 g/mol.

Q2: Is there any spectroscopic data available to confirm its structure?

A2: Yes, several studies used various spectroscopic techniques to characterize Ammonium hexafluorotitanate. For example, Raman spectroscopy, Fourier-transform infrared spectrometry (FTIR), and X-ray diffraction (XRD) were employed to analyze the composition and structure of Ammonium oxotrifluorotitanate discoid crystals grown from Ammonium hexafluorotitanate and boric acid solutions. [] Additionally, X-ray photoelectron spectroscopy (XPS) has been used to analyze the composition of gold-dispersed titanium dioxide thin films prepared using Ammonium hexafluorotitanate. []

Q3: How is Ammonium hexafluorotitanate typically synthesized for research purposes?

A3: A common method involves reacting titanium oxide (TiO2) with ammonium bifluoride (NH4HF2) at temperatures below 200°C. This reaction releases water vapor and ammonia, yielding Ammonium hexafluorotitanate. This method offers advantages in terms of cost-effectiveness and reduced environmental impact compared to using pre-synthesized Ammonium hexafluorotitanate. []

Q4: What role does boric acid play in solutions containing Ammonium hexafluorotitanate?

A4: Boric acid (H3BO3) often acts as a hydrolysis agent in solutions containing Ammonium hexafluorotitanate. It promotes the controlled conversion of Ammonium hexafluorotitanate to titanium dioxide, a process widely used in thin film deposition techniques like liquid phase deposition (LPD). [, , , , , ]

Q5: Can Ammonium hexafluorotitanate be used to synthesize doped titanium dioxide materials?

A5: Yes, researchers have successfully synthesized doped titanium dioxide materials using Ammonium hexafluorotitanate. For instance, iron and cobalt-doped titanium dioxide thin films were prepared via LPD by incorporating FeOOH-HF or Co(NO3)2-ethylenediamine into the reaction solution. [] Similarly, niobium-doped titanium oxide films were synthesized using a mixture of Ammonium hexafluorotitanate, boric acid, niobium oxide, and ammonium hydrogen fluoride. []

Q6: What are the primary applications of Ammonium hexafluorotitanate in materials science?

A6: Ammonium hexafluorotitanate is widely used as a precursor for preparing titanium dioxide (TiO2) materials, particularly in thin film fabrication and the synthesis of nanostructures with diverse morphologies. [, , , , , , , , , , , , ]

Q7: How is Ammonium hexafluorotitanate utilized in liquid phase deposition (LPD)?

A7: In LPD, Ammonium hexafluorotitanate reacts with water in the presence of a hydrolysis agent, typically boric acid, to deposit titanium dioxide films on various substrates. This method enables precise control over film thickness and morphology by adjusting reaction parameters like temperature, concentration, and time. [, , , , , ]

Q8: What types of titanium dioxide nanostructures have been prepared using Ammonium hexafluorotitanate?

A8: Researchers have synthesized a variety of TiO2 nanostructures using Ammonium hexafluorotitanate, including:- Nanotubes: Synthesized using anodic aluminum oxide (AAO) templates or ZnO nanorods. [, , , ]- Nanoparticles: Synthesized in aqueous solutions and used in various applications. [, , , ]- Hollow spheres: Prepared via a wet chemical process and exhibited enhanced photocatalytic activity. [, ]- Hierarchical structures: Fabricated hydrothermally, featuring rutile nanorods and anatase branches. []- Inverse opals: Fabricated using colloidal crystals as templates and exhibiting unique optical properties. [, ]

Q9: What are the advantages of using Ammonium hexafluorotitanate in preparing titanium dioxide for photocatalysis?

A9: Ammonium hexafluorotitanate offers several benefits in this context:

- Control over morphology: Allows for the synthesis of TiO2 nanostructures with controlled size and shape, influencing photocatalytic efficiency. [, , , , , , , , , , , , ]

- Crystallinity control: Enables the preparation of TiO2 in different crystalline phases (anatase, rutile) or mixed phases, which can significantly impact photocatalytic activity. [, , , , ]

- Doping: Facilitates the incorporation of dopants like fluorine, copper, niobium, or others into the TiO2 structure, potentially enhancing its photocatalytic properties. [, , , , ]

- Low-temperature processing: Allows for the preparation of TiO2 nanostructures at relatively low temperatures, potentially reducing energy consumption and avoiding unwanted phase transformations or particle aggregation. [, , , , , , ]

Q10: Are there any environmental concerns associated with using Ammonium hexafluorotitanate?

A10: Yes, the use of Ammonium hexafluorotitanate raises some environmental concerns, primarily due to the potential release of fluoride ions during synthesis and application. These ions can be harmful to human health and ecosystems. Therefore, responsible handling and waste management practices are crucial to minimize the environmental impact. []

Q11: What are some potential alternatives to Ammonium hexafluorotitanate in titanium dioxide synthesis?

A11: Researchers are exploring alternative titanium precursors for TiO2 synthesis, including titanium tetrachloride (TiCl4), titanium alkoxides like titanium isopropoxide [Ti(OiPr)4], and titanium oxysulfate (TiOSO4). These alternatives may offer environmental advantages over Ammonium hexafluorotitanate, depending on the specific synthesis route and desired application. []

Q12: What are some promising areas for future research on Ammonium hexafluorotitanate and its derivatives?

A12: Future research could explore:

- Developing more environmentally friendly synthesis methods: This could involve using less hazardous precursors or optimizing reaction conditions to minimize waste generation. []

- Exploring new applications for Ammonium hexafluorotitanate-derived materials: This could include areas like energy storage, gas sensing, or biomedical applications. [, ]

- Investigating the long-term stability and degradation pathways of Ammonium hexafluorotitanate-derived materials: This information is crucial for assessing their environmental fate and potential risks. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(4-Amino-6-chloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(2-sulfophenyl)azo]naphthalene-2,7-disulfonic acid](/img/structure/B95628.png)

![3-[2-[di(propan-2-yl)amino]ethoxy]-1-prop-1-ynylcyclohexan-1-ol](/img/structure/B95636.png)